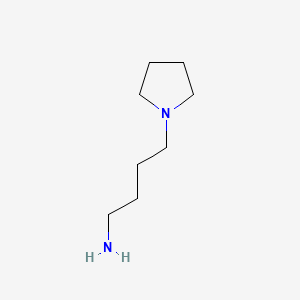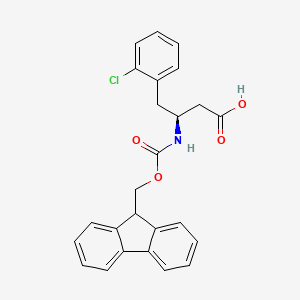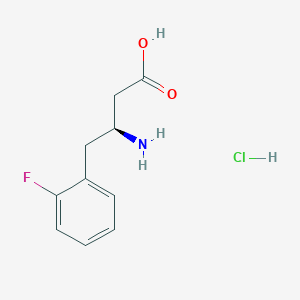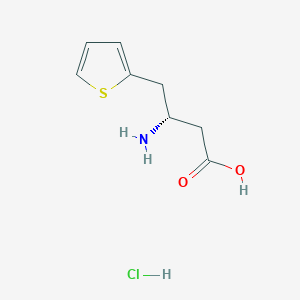
4-(吡咯烷-1-基)丁-1-胺
概述
描述
4-(Pyrrolidin-1-yl)butan-1-amine is a chemical compound that is of interest in various fields of research due to its potential applications. While the provided papers do not directly discuss this compound, they do provide insights into related structures and their synthesis, which can be informative for understanding the properties and synthesis of 4-(Pyrrolidin-1-yl)butan-1-amine.
Synthesis Analysis
The synthesis of compounds related to 4-(Pyrrolidin-1-yl)butan-1-amine involves several steps that ensure the introduction of the desired functional groups and stereochemistry. For instance, the synthesis of N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine, a key intermediate in the preparation of premafloxacin, involves an asymmetric Michael addition followed by a stereoselective alkylation . This process highlights the importance of controlling stereochemistry in the synthesis of pyrrolidine derivatives, which is likely relevant to the synthesis of 4-(Pyrrolidin-1-yl)butan-1-amine as well.
Molecular Structure Analysis
The molecular structure of compounds similar to 4-(Pyrrolidin-1-yl)butan-1-amine can be complex, with multiple chiral centers and potential for various intermolecular interactions. For example, the crystal structure of 4-oxo-4-(pyridin-2-ylamino)butanoic acid features specific hydrogen bonding patterns and interactions that result in a one-dimensional helical architecture . These structural insights can be extrapolated to understand the molecular structure of 4-(Pyrrolidin-1-yl)butan-1-amine, which may also exhibit unique hydrogen bonding and geometric arrangements.
Chemical Reactions Analysis
The chemical reactivity of pyrrolidine derivatives is influenced by the presence of the pyrrolidine ring and substituents attached to it. The synthesis of (1H-pyridin-4-ylidene)amines, which are structurally related to 4-(Pyrrolidin-1-yl)butan-1-amine, involves the formation of an imine linkage and the introduction of lipophilic side chains . These reactions are indicative of the types of chemical transformations that 4-(Pyrrolidin-1-yl)butan-1-amine might undergo, such as nucleophilic substitutions or additions to the pyrrolidine ring.
Physical and Chemical Properties Analysis
While the papers provided do not directly discuss the physical and chemical properties of 4-(Pyrrolidin-1-yl)butan-1-amine, they do offer insights into related compounds. For instance, the antiplasmodial activity of (1H-pyridin-4-ylidene)amines against Plasmodium falciparum strains suggests that similar compounds, including 4-(Pyrrolidin-1-yl)butan-1-amine, may also possess biological activity . Additionally, the detailed crystallographic analysis of related compounds provides a basis for predicting the solubility, melting point, and other physical properties of 4-(Pyrrolidin-1-yl)butan-1-amine .
科学研究应用
1. Drug Discovery
- Application Summary : “4-(Pyrrolidin-1-yl)butan-1-amine” is a type of pyrrolidine, which is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .
- Methods of Application : The review mentions two synthetic strategies used: ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or functionalization of preformed pyrrolidine rings .
- Results or Outcomes : The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
2. Organic Synthesis
- Application Summary : “4-(Pyrrolidin-1-yl)butan-1-amine” is used as a building block in organic synthesis . Pyrrolidine activates ketones and aldehydes toward nucleophilic addition by formation of enamines .
- Results or Outcomes : The outcomes of the synthesis processes would depend on the specific reactions and compounds involved. The sources do not provide specific quantitative data or statistical analyses .
3. Selective Androgen Receptor Modulators (SARMs)
- Application Summary : “4-(Pyrrolidin-1-yl)butan-1-amine” has been used in the synthesis of selective androgen receptor modulators (SARMs). SARMs are a class of therapeutic compounds that have similar properties to anabolic agents, but with reduced androgenic properties .
- Methods of Application : The compound was used in the synthesis of 4-(pyrrolidin-1-yl)benzonitrile derivatives, which were developed as SARMs .
- Results or Outcomes : The specific outcomes of this application are not detailed in the source .
4. Food and Cosmetics
- Application Summary : “4-(Pyrrolidin-1-yl)butan-1-amine” is used directly in food and cosmetics .
- Methods of Application : The specific methods of application or experimental procedures are not detailed in the sources .
- Results or Outcomes : The outcomes of these applications would depend on the specific food or cosmetic products involved. The sources do not provide specific quantitative data or statistical analyses .
安全和危害
未来方向
属性
IUPAC Name |
4-pyrrolidin-1-ylbutan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2/c9-5-1-2-6-10-7-3-4-8-10/h1-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSDYCEIPEBJKPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90376428 | |
| Record name | 4-(Pyrrolidin-1-yl)butan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90376428 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Pyrrolidin-1-yl)butan-1-amine | |
CAS RN |
24715-90-0 | |
| Record name | 4-(Pyrrolidin-1-yl)butan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90376428 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(pyrrolidin-1-yl)butan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















